

Application Notes: **2-Chloro-5-methylpyrimidine** in Agrochemical Synthesis

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Compound of Interest

Compound Name: **2-Chloro-5-methylpyrimidine**

Cat. No.: **B1361109**

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Introduction

2-Chloro-5-methylpyrimidine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide range of modern agrochemicals. Its reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, making it an ideal scaffold for the introduction of various functional groups to create potent herbicides, fungicides, and insecticides. The methyl group at the 5-position can also be modified to fine-tune the biological activity and physical properties of the final product. These structural features have led to the development of commercially significant agrochemicals with diverse modes of action.[\[1\]](#)[\[2\]](#)

This document provides detailed application notes and protocols for the use of **2-Chloro-5-methylpyrimidine** in the synthesis of sulfonylurea herbicides and strobilurin fungicides, targeting researchers, scientists, and professionals in the field of agrochemical development.

I. Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are a major class of compounds that inhibit the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[\[3\]](#)[\[4\]](#)[\[5\]](#) This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants, but is absent in animals, conferring high selectivity and low mammalian toxicity to these herbicides. **2-Chloro-5-methylpyrimidine** is a key precursor for the synthesis of the pyrimidine heterocycle found in many sulfonylurea herbicides.

General Synthetic Approach

The synthesis of sulfonylurea herbicides from **2-Chloro-5-methylpyrimidine** generally involves a multi-step process. A key step is the reaction of an amino-pyrimidine derivative with a sulfonyl isocyanate or a related precursor. The amino-pyrimidine is typically prepared from **2-Chloro-5-methylpyrimidine** via nucleophilic substitution of the chlorine atom with an amine.

II. Synthesis of Strobilurin Fungicides

Strobilurin fungicides are a class of broad-spectrum fungicides that act by inhibiting mitochondrial respiration in fungi.^{[6][7][8]} They bind to the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III), thereby blocking electron transfer and halting ATP synthesis, which is essential for fungal growth and development.^{[6][7][8]} The pyrimidine ring is a common structural motif in many synthetic strobilurin analogues, providing a stable scaffold for the molecule.

General Synthetic Approach

The synthesis of strobilurin fungicides incorporating a pyrimidine moiety often involves the coupling of a substituted pyrimidine with a phenylacrylate derivative. **2-Chloro-5-methylpyrimidine** can be utilized to introduce the desired pyrimidine core structure. The synthesis typically involves nucleophilic substitution reactions to link the pyrimidine ring to the rest of the strobilurin molecule.

III. Synthesis of Pyrimidine-Based Insecticides

Pyrimidine derivatives have also been developed as effective insecticides with various modes of action. Some pyrimidine-based insecticides act as nicotinic acetylcholine receptor (nAChR) agonists, leading to overstimulation of the nervous system and eventual death of the insect. Others function as mitochondrial electron transport inhibitors. The structural versatility of the pyrimidine ring allows for the design of insecticides with novel modes of action to combat insect resistance.

Data Presentation

Herbicidal Activity of Pyrimidine-Based Sulfonylurea Derivatives

Compound ID	Target Weed	Activity Data	Reference Compound	Activity Data of Reference
W105	Descurainia sophia	>95% inhibition at 150 g ai/ha	Chlorsulfuron	>95% inhibition at 150 g ai/ha
W106	Amaranthus retroflexus	>95% inhibition at 150 g ai/ha	Chlorsulfuron	>95% inhibition at 150 g ai/ha
4aa	Descurainia sophia (resistant)	>90% inhibition at 0.94 g ai/ha	Bispyribac	<30% inhibition at 0.94 g ai/ha
4bb	Ammannia arenaria (resistant)	>90% inhibition at 0.94 g ai/ha	Bispyribac	<30% inhibition at 0.94 g ai/ha

Data sourced from references[3][9].

Fungicidal Activity of Pyrimidine-Based Strobilurin Analogues

Compound ID	Target Fungus	EC50 (μ g/mL)	Reference Compound	EC50 of Reference (μ g/mL)
5a	Sphaerotheca fuliginea	8.1	Azoxystrobin	10.5
6a	Pseudoperonospora cubensis	7.5	Azoxystrobin	9.8
7a	Botrytis cinerea	12.3	Azoxystrobin	15.2
1d	Colletotrichum orbiculare	5.2	Azoxystrobin	8.7

Data sourced from references[10][11][12].

Insecticidal Activity of Pyrimidine Derivatives

Compound ID	Target Insect	LC50 (mg/L)	Reference Compound	LC50 of Reference (mg/L)
1	Aphis fabae	1.46	-	-
2	Myzus persicae	0.34	-	-
3	Aphis fabae	0.42	-	-
4	Aphis fabae	0.52	-	-
8a	Mythimna separata	3.57	-	-
8b	Mythimna separata	4.22	-	-

Data sourced from reference[1].

Experimental Protocols

Protocol 1: Synthesis of a Sulfonylurea Herbicide Analogue

This protocol describes a representative synthesis of a sulfonylurea herbicide analogue starting from **2-Chloro-5-methylpyrimidine**.

Step 1: Synthesis of 2-Amino-5-methylpyrimidine

- To a solution of **2-Chloro-5-methylpyrimidine** (10 mmol) in a suitable solvent such as ethanol (50 mL), add an excess of aqueous ammonia (25 mL, 28%).
- Heat the mixture in a sealed vessel at 120 °C for 12 hours.
- Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain 2-Amino-5-methylpyrimidine.

Step 2: Synthesis of the Sulfonylurea Analogue

- Dissolve 2-Amino-5-methylpyrimidine (5 mmol) in a dry aprotic solvent such as acetonitrile (30 mL) under a nitrogen atmosphere.
- Add a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.5 mmol).
- Cool the mixture to 0 °C and slowly add a solution of a substituted phenylsulfonyl isocyanate (5 mmol) in acetonitrile (10 mL).
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired sulfonylurea herbicide analogue.

Protocol 2: Synthesis of a Strobilurin Fungicide Analogue

This protocol outlines a general method for the synthesis of a strobilurin fungicide analogue using **2-Chloro-5-methylpyrimidine**.

Step 1: Synthesis of 2-(Phenoxy)-5-methylpyrimidine

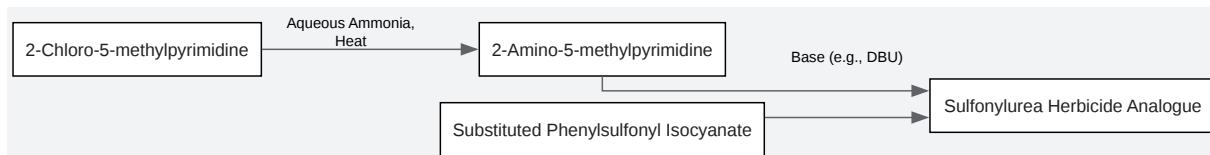
- To a solution of phenol (10 mmol) in a dry polar aprotic solvent such as dimethylformamide (DMF) (40 mL), add a base such as potassium carbonate (12 mmol).
- Stir the mixture at room temperature for 30 minutes.
- Add **2-Chloro-5-methylpyrimidine** (10 mmol) to the reaction mixture.
- Heat the mixture at 100 °C for 8 hours.

- After cooling, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by column chromatography to obtain 2-(Phenoxy)-5-methylpyrimidine.

Step 2: Synthesis of the Strobilurin Analogue

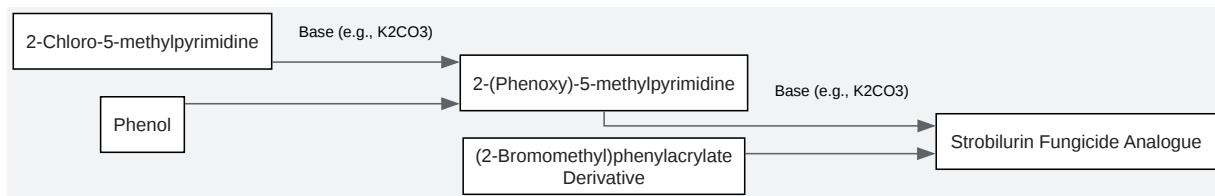
- This step involves the coupling of the pyrimidine ether from Step 1 with a suitable phenylacrylate derivative. The specific reaction conditions will vary depending on the exact structure of the target strobilurin. A common method is a Williamson ether synthesis.
- Dissolve the product from Step 1 (5 mmol) and a suitably substituted (2-bromomethyl)phenylacrylate (5 mmol) in a solvent like acetone (50 mL).
- Add a base such as potassium carbonate (6 mmol) and a catalytic amount of potassium iodide.
- Reflux the mixture for 12 hours.
- Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
- Purify the crude product by column chromatography to yield the final strobilurin fungicide analogue.

Visualizations



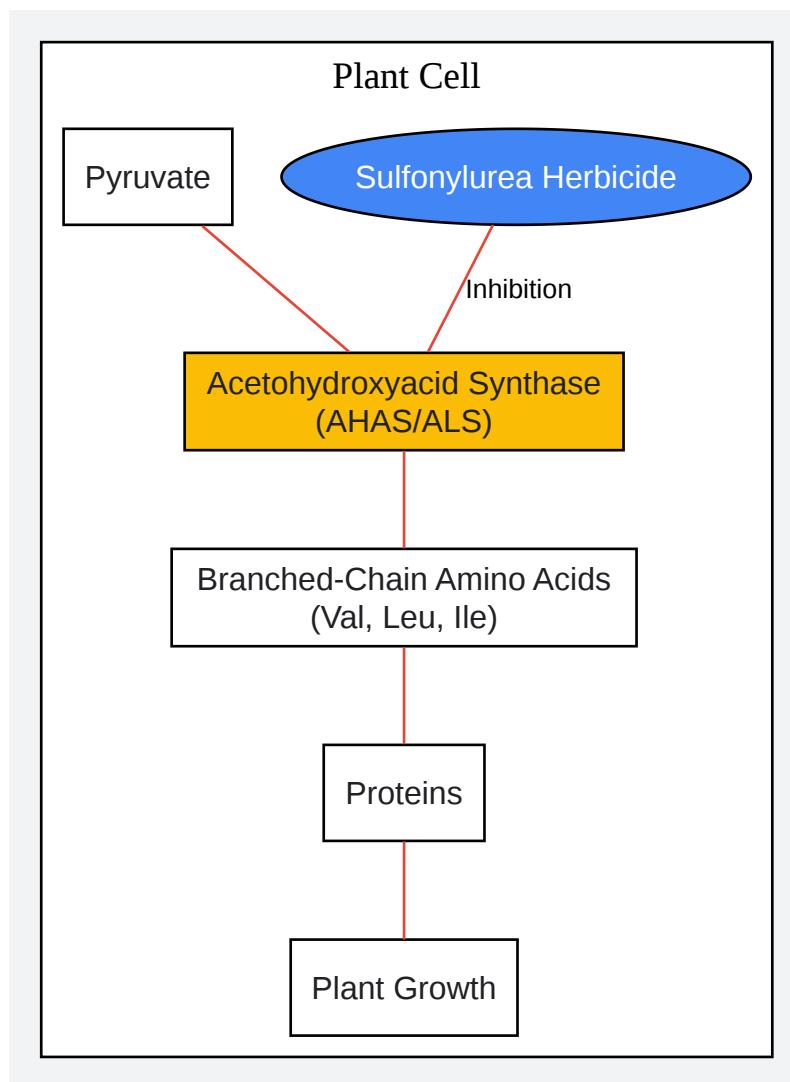
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Caption: Synthetic pathway for a sulfonylurea herbicide analogue.



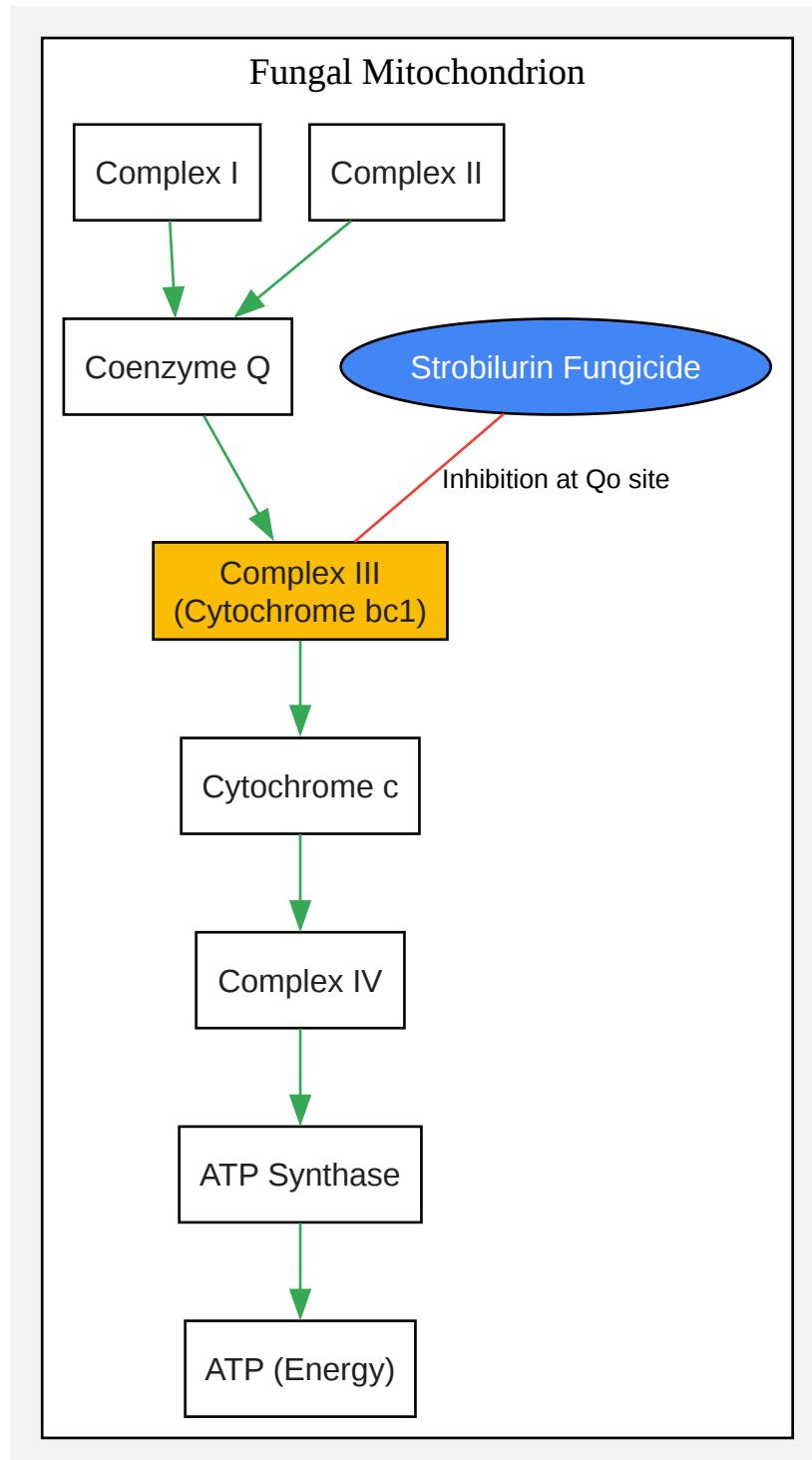
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Caption: General synthetic route for a strobilurin fungicide analogue.



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Caption: Mode of action of sulfonylurea herbicides via AHAS inhibition.

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Caption: Mode of action of strobilurin fungicides in mitochondria.

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